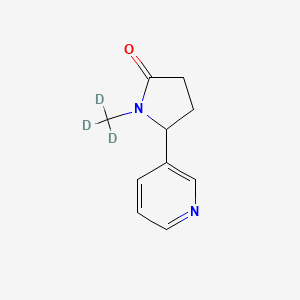
Prochlorperazine-d3 Dimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prochlorperazine-d3 Dimesylate is a stable isotope labelled form of Prochlorperazine Dimesylate . It has a molecular formula of C20H21D3ClN3S • 2 CH3SO3H and a molecular weight of 376.9629611 . It is used as an antipsychotic agent and can be used for the antiemetic treatment of nausea and vertigo .
Molecular Structure Analysis
The molecular structure of Prochlorperazine-d3 Dimesylate consists of a molecular formula of C20H21D3ClN3S • 2 CH3SO3H . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
Prochlorperazine-d3 Dimesylate has a molecular weight of 376.9629611 . The exact physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Interaction with Melanin and Melanocytes
Prochlorperazine interacts significantly with melanin, indicating a potential mechanism behind skin disorders associated with its use. This drug forms stable complexes with melanin and affects cell viability, melanogenesis, and the antioxidant defense system in normal human melanocytes. Understanding this interaction can shed light on the drug's side effects and its accumulation in pigmented tissues (Otręba et al., 2017).
Pharmacological Formulations and Delivery Systems
Prochlorperazine's therapeutic applications extend into innovative drug delivery systems. Research has been conducted on the development of oral disintegrating films containing Prochlorperazine, aiming for a rapid release and efficient absorption. This formulation is potentially useful for controlling emesis induced by anti-cancer agents or opioid analgesics, especially in patients with limited oral intake (Nishimura et al., 2009).
Neurological Effects and Antinociceptive Properties
The drug exhibits neurological effects including antinociceptive properties, mediated through the central cholinergic mechanism. These findings are significant for understanding the drug's pain-relieving potential and its interaction with different neurotransmitter systems (Ghelardini et al., 2004).
Solid-State Characterization and Stability
Studies on the thermal behavior of Prochlorperazine highlight the importance of solid-state characterization for ensuring drug stability and efficacy. These studies provide insights into the drug's degradation process, which is crucial for its formulation and storage (Ledeți et al., 2018).
Antimicrobial Properties
Prochlorperazine has been investigated for its antimicrobial properties. Research indicates that it can inhibit bacterial growth and that its efficacy can be enhanced through combination with other drugs, suggesting its potential role in addressing drug-resistant bacterial infections (Basu et al., 2005).
Safety And Hazards
Propriétés
Numéro CAS |
753432-54-1 |
|---|---|
Nom du produit |
Prochlorperazine-d3 Dimesylate |
Formule moléculaire |
C20H21D3ClN3S.CH4O3S.CH4O3S |
Poids moléculaire |
569.17 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
51888-09-6 (unlabelled) |
Synonymes |
2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulfonate; 3-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]phenothiazine Dimesylate; Novamin-d3; Tementyl-d3; |
Étiquette |
Prochlorperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










